molecular formula C4H7N3O B2998680 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol CAS No. 1012040-40-2

2-(1H-1,2,3-triazol-4-yl)ethan-1-ol

Cat. No.: B2998680
CAS No.: 1012040-40-2
M. Wt: 113.12
InChI Key: HJEVQOSZWIDFQJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of 1,2,3-Triazole Chemistry in Modern Organic Synthesis

The history of triazole chemistry dates back to the 19th century, with the first mention of the term "triazole" by Bladin in 1885 to describe a five-membered ring containing three nitrogen atoms. frontiersin.orgnih.gov A significant breakthrough came in 1910 when German chemists Otto Dimroth and Gustav Fester synthesized 1H-1,2,3-triazole. acs.org However, the full potential of 1,2,3-triazoles remained largely untapped until the advent of "click chemistry" in the early 2000s. acs.orgnih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a click reaction, revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles. acs.orgorganic-chemistry.orgmdpi.com This reaction is known for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups, making the synthesis of complex triazole-containing molecules more accessible than ever before. nih.govorganic-chemistry.org In addition to the well-established copper-catalyzed methods, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has also been developed, offering a pathway to 1,5-disubstituted 1,2,3-triazoles. tandfonline.commagtech.com.cnthieme-connect.com More recently, metal-free and organocatalytic approaches have gained traction, providing more environmentally friendly synthetic routes. tandfonline.comthieme-connect.com The development of microwave-assisted synthesis has further accelerated the production of triazole derivatives. rsc.org

Structural Significance of the 1,2,3-Triazole Ring System

The 1,2,3-triazole ring is a five-membered aromatic heterocycle with the molecular formula C₂H₃N₃. tandfonline.comwikipedia.org All atoms in the ring are sp² hybridized, resulting in a planar structure with a delocalized 6π-electron system, which imparts significant stability. frontiersin.orgtandfonline.com The presence of three nitrogen atoms makes the ring polar and capable of participating in hydrogen bonding as both a hydrogen bond donor and acceptor. unimore.itresearchgate.net

This unique combination of properties makes the 1,2,3-triazole ring a valuable structural motif in medicinal chemistry. It is often considered a bioisostere, a chemical substituent that can replace another group without significantly altering the biological activity of the molecule. unimore.ittandfonline.com The triazole ring can mimic the structural and electronic features of other functional groups, such as amide bonds, and its stability to hydrolysis, oxidation, and reduction makes it a desirable component in drug design. unimore.it

Rationale for In-depth Academic Investigation of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol and its Derivatives

The compound This compound (CAS 19392414) has garnered significant attention from the academic community due to its versatile structure. nih.gov The presence of a primary alcohol functional group on the ethanol (B145695) side chain provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. cymitquimica.com This feature, combined with the inherent properties of the 1,2,3-triazole ring, makes it an attractive scaffold for developing new therapeutic agents and functional materials. cymitquimica.comsmolecule.com

Derivatives of this compound have been investigated for a wide range of biological activities, including potential antimicrobial, anticancer, and antiviral properties. smolecule.comrsc.org The ability to readily modify the scaffold allows researchers to systematically explore structure-activity relationships and optimize the pharmacological profiles of lead compounds. tandfonline.comnih.gov

Overview of Research Areas and Methodologies Pertaining to this compound

Research involving this compound and its derivatives spans several key areas of chemical science. The primary focus is often on the synthesis of novel compounds and the evaluation of their biological activities.

Synthesis: The synthesis of the parent compound and its derivatives typically employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction involves the coupling of an appropriate azide (B81097) with an alkyne bearing a protected or free ethanol group. The high regioselectivity of the CuAAC reaction ensures the formation of the desired 1,4-disubstituted triazole isomer.

Characterization: Once synthesized, the novel compounds are rigorously characterized using a variety of analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure and confirm the connectivity of atoms. nih.govresearchgate.net

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds. farmaciajournal.com

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. farmaciajournal.com

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction can provide a definitive three-dimensional structure. nih.govresearchgate.net

Biological Evaluation: A significant portion of the research on these compounds involves assessing their potential as therapeutic agents. This includes in vitro studies to determine their efficacy against various biological targets, such as enzymes or receptors, and to evaluate their potential as anticancer, antimicrobial, or antiviral agents. smolecule.comrsc.orgmdpi.com

Below is an interactive data table summarizing the key research areas and methodologies:

Research AreaKey Methodologies
Synthesis Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), Metal-free cycloadditions, Microwave-assisted synthesis
Characterization Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, X-ray Crystallography
Biological Evaluation In vitro assays for anticancer, antimicrobial, antiviral, and other biological activities

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2H-triazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c8-2-1-4-3-5-7-6-4/h3,8H,1-2H2,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEVQOSZWIDFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012040-40-2
Record name 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol
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Advanced Spectroscopic and Structural Characterization of 2 1h 1,2,3 Triazol 4 Yl Ethan 1 Ol and Its Derivatives

X-ray Crystallography for Precise Solid-State Structural Elucidation of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol Analogues

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For analogues of this compound, this technique has been instrumental in confirming molecular structures and understanding the forces that govern their crystal packing.

Single crystal X-ray diffraction studies on various triazole derivatives have revealed a rich variety of intermolecular interactions that dictate their supramolecular assembly. For instance, in the crystal structure of 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695), molecules are linked into centrosymmetric dimers through strong N-H···O hydrogen bonds with a bond length of 2.855(2) Å. mdpi.com These dimers are further connected by weaker van der Waals interactions. mdpi.com Similarly, in the crystal structure of a cocrystal of 5-fluorocytosine (B48100) and 4-hydroxybenzaldehyde, robust N—H⋯O and N—H⋯N hydrogen bonds contribute to the formation of a complex supramolecular architecture. iucr.org

The analysis of Hirshfeld surfaces often accompanies crystallographic studies to quantify the contributions of different intermolecular contacts. In one case, H⋯H, C⋯H/H⋯C, and N⋯H/H⋯N interactions were found to be the most significant contributors to the crystal packing. iucr.org In another example, O-H···Cl and N-H···Cl hydrogen bonds link cations and anions into tetramers. iucr.org These non-covalent interactions, including hydrogen bonds and π–π stacking, play a crucial role in stabilizing the crystal lattice. iucr.org The synthesis of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles has also been confirmed through single crystal X-ray diffraction, highlighting the definitive structural proof provided by this technique. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Characterization and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides detailed information about the chemical environment of individual atoms and their connectivity.

¹H NMR spectroscopy provides valuable information about the number of different types of protons and their neighboring atoms. The chemical shift (δ) of a proton is influenced by its electronic environment. For example, in a series of 1-(1H-1,2,3-triazol-4-yl)cyclobutanol derivatives, the proton on the triazole ring typically appears as a singlet around δ 7.75-7.87 ppm. rsc.org The protons of the ethanol moiety in this compound and its derivatives would be expected to show characteristic multiplets with specific coupling constants (J-values) that reveal their connectivity. For instance, in 2-(3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazol-4-yl)thiazole, the pyrazoline protons appear as distinct double doublets due to their coupling with adjacent protons. nih.gov

Table 1: Selected ¹H NMR Data for this compound Analogues

CompoundSolventTriazole-H (δ, ppm)Other Characteristic Signals (δ, ppm)
3-Cyclohexyl-1-(1H-1,2,3-triazol-4-yl)cyclobutan-1-olCD₃OD7.75 (s, 1H)2.63 (dt, 2H), 2.05 (dt, 2H), 1.77–1.62 (m, 6H), 1.35–1.18 (m, 4H), 0.89–0.75 (m, 2H)
1-(1H-1,2,3-triazol-4-yl)cyclopentan-1-olCD₃OD7.70 (s, 1H)2.15–1.91 (m, 6H), 1.81 (t, 2H)
1-(1H-1,2,3-triazol-4-yl)cycloheptan-1-olCD₃OD7.68 (s, 1H)2.21–2.06 (m, 2H), 1.99 (dt, 2H), 1.82–1.45 (m, 8H)
1-Phenyl-1-(1H-1,2,3-triazol-4-yl)ethan-1-olCD₃OD7.28 (s, 1H)7.11 (d, 2H), 6.91 (t, 2H), 6.82 (t, 1H), 1.60 (s, 3H)

Data sourced from reference rsc.org

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are indicative of their hybridization and the nature of their substituents. For example, in 1-(1H-1,2,3-triazol-4-yl)cyclobutanol derivatives, the carbon atoms of the cyclobutane (B1203170) ring and the triazole ring can be assigned based on their characteristic chemical shifts. rsc.org In (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, the C=N-OH carbon appears at a downfield chemical shift of 154.2 ppm. cardiff.ac.uk

Table 2: Selected ¹³C NMR Data for this compound Analogues

CompoundSolventTriazole Carbons (δ, ppm)Other Characteristic Signals (δ, ppm)
3-Cyclohexyl-1-(1H-1,2,3-triazol-4-yl)cyclobutan-1-olCD₃ODNot specified67.8, 46.5, 43.0, 32.5, 31.3, 27.6, 27.2
1-(1H-1,2,3-triazol-4-yl)cyclopentan-1-olCD₃ODNot specified79.0, 41.9, 24.4
1-(1H-1,2,3-triazol-4-yl)cycloheptan-1-olCD₃ODNot specified73.9, 42.8, 30.5, 22.9
1-Phenyl-1-(1H-1,2,3-triazol-4-yl)ethan-1-olCD₃ODNot specified148.0, 129.0, 128.0, 126.2, 72.5, 30.8

Data sourced from reference rsc.org

Two-dimensional NMR techniques are indispensable for establishing the complete structural connectivity of complex molecules.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in a molecule. youtube.comsdsu.edu Cross-peaks in a COSY spectrum indicate that the two correlated protons are spin-coupled to each other. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. youtube.comsdsu.educolumbia.edu This allows for the unambiguous assignment of which proton is attached to which carbon atom. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). youtube.comsdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. columbia.edu

The application of these 2D NMR techniques has been crucial in the structural elucidation of various triazole derivatives, providing definitive evidence for their molecular structure and connectivity. epfl.ch For example, in complex carbohydrate analysis, 3D H2BC and clean HMBC experiments have proven valuable for sequential assignment and resolving issues with strong coupling artifacts. science.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the identification of functional groups and the elucidation of the molecular structure of this compound. The vibrational spectrum is unique to the molecule, acting as a "molecular fingerprint."

The analysis of the vibrational spectra of this compound and its derivatives reveals characteristic absorption bands that correspond to the specific vibrational modes of its constituent functional groups. The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ in the IR spectrum is a definitive indicator of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. biointerfaceresearch.commdpi.com The N-H stretching vibration of the triazole ring typically appears in a similar region, around 3100-3150 cm⁻¹.

The C-H stretching vibrations of the ethyl chain and the triazole ring are observed in the 3000-2850 cm⁻¹ region. Specifically, aromatic C-H stretches from the triazole ring are found at higher frequencies within this range, while the aliphatic C-H stretches of the ethanol substituent are at the lower end. biointerfaceresearch.com

The triazole ring itself gives rise to a series of characteristic vibrations. The C=C and C=N stretching vibrations within the heterocyclic ring typically result in absorption bands in the 1650-1450 cm⁻¹ range. biointerfaceresearch.comnih.gov Furthermore, C-N stretching vibrations are generally observed between 1250 cm⁻¹ and 1020 cm⁻¹. biointerfaceresearch.com The presence of the C-O stretching vibration from the primary alcohol group is identifiable by a strong band in the 1050-1080 cm⁻¹ region. biointerfaceresearch.com

Raman spectroscopy provides complementary information. While the O-H stretch is often a weak band in Raman spectra, the symmetric vibrations of the triazole ring can produce strong and sharp signals, aiding in the detailed analysis of the ring structure. For instance, a peak around 1531 cm⁻¹ can be attributed to a triazole ring deformation. researchgate.net

The following interactive data table summarizes the characteristic vibrational frequencies for this compound and its closely related derivatives.

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Intensity
O-H StretchAlcohol3415 - 3383Broad, Strong
N-H StretchTriazole~3135Medium
C-H Stretch (sp²)Triazole Ring3094 - 3052Medium
C-H Stretch (sp³)Ethyl Chain2980 - 2925Medium
C=C and C=N StretchTriazole Ring1607 - 1459Medium
C-N StretchTriazole Ring1239 - 1214Medium
C-O StretchPrimary Alcohol1065 - 1060Strong
Triazole Ring DeformationTriazole Ring~1531Medium

This table is a representation based on data from closely related 1,2,3-triazole derivatives. biointerfaceresearch.comresearchgate.netrsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of the molecular formula of this compound and for elucidating its fragmentation pathways under mass spectrometric conditions. HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, typically to four or more decimal places, which allows for the determination of the elemental composition of the parent ion and its fragments. mdpi.com

For this compound (C₄H₇N₃O), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision. Experimental HRMS analysis of related compounds has shown excellent agreement between the calculated and observed m/z values, confirming their molecular formulas. biointerfaceresearch.comrsc.org For instance, the HRMS data for 1-phenyl-1-(1H-1,2,3-triazol-4-yl)ethan-1-ol, a closely related derivative, showed a found m/z of 212.0794 for the [M+Na]⁺ adduct, which matches the calculated value for C₁₀H₁₁N₃NaO⁺. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of 1,2,3-triazole derivatives often involves characteristic losses. A common fragmentation pathway is the loss of a molecule of nitrogen (N₂), which has a mass of approximately 28 Da. Another typical fragmentation is the cleavage of the side chains attached to the triazole ring.

For this compound, the fragmentation upon ionization would likely involve the following key steps:

Loss of water (H₂O): The alcohol functional group can easily lose a water molecule, leading to a fragment with a mass loss of 18 Da.

Loss of the ethyl alcohol side chain: Cleavage of the bond between the triazole ring and the ethyl alcohol group would result in a fragment corresponding to the triazole ring itself or the side chain.

Ring fragmentation: The triazole ring can undergo cleavage, leading to the loss of N₂ or other smaller nitrogen-containing fragments.

The following interactive data table outlines the expected major fragments for this compound in a hypothetical HRMS analysis.

Fragment Ion DescriptionProposed FormulaCalculated m/z ([M+H]⁺)
Protonated Molecular IonC₄H₈N₃O⁺114.0662
Loss of Water (H₂O)C₄H₆N₃⁺96.0556
Loss of Formaldehyde (CH₂O) from the side chainC₃H₆N₃⁺84.0556
Triazole ring with a methyl groupC₃H₄N₃⁺82.0400
Protonated Triazole RingC₂H₄N₃⁺70.0400

This table is a predictive representation based on the structure of the compound and known fragmentation patterns of related 1,2,3-triazoles.

Reactivity and Functionalization of the 2 1h 1,2,3 Triazol 4 Yl Ethan 1 Ol Core

Chemical Transformations Involving the Ethan-1-ol Moiety

The primary alcohol of the hydroxyethyl (B10761427) group is amenable to a variety of classical alcohol transformations, providing a straightforward handle for structural modification.

Selective Oxidation and Reduction Reactions

The ethan-1-ol side chain can be selectively oxidized to yield the corresponding aldehyde or carboxylic acid. Common oxidizing agents can be employed for these transformations. For instance, oxidation with mild reagents like pyridinium (B92312) chlorochromate (PCC) would be expected to produce 2-(1H-1,2,3-triazol-4-yl)acetaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, would likely lead to the formation of 2-(1H-1,2,3-triazol-4-yl)acetic acid.

Conversely, reduction of the alcohol group is less common but can be achieved. This typically involves a two-step process where the alcohol is first converted to a tosylate or halide, followed by reduction with a hydride source like lithium aluminum hydride, ultimately yielding 4-ethyl-1H-1,2,3-triazole.

Table 1: Oxidation and Reduction of the Ethan-1-ol Moiety

Reaction Type Reagent Examples Product
Mild Oxidation Pyridinium chlorochromate (PCC) 2-(1H-1,2,3-triazol-4-yl)acetaldehyde
Strong Oxidation KMnO₄, CrO₃/H₂SO₄ (Jones) 2-(1H-1,2,3-triazol-4-yl)acetic acid
Reduction (via tosylate) 1. TsCl, pyridine (B92270) 2. LiAlH₄ 4-Ethyl-1H-1,2,3-triazole

Derivatization to Esters, Ethers, and Other Alcohol-Derived Functional Groups

The hydroxyl group readily undergoes esterification and etherification. Ester derivatives can be synthesized by reacting 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol with acyl chlorides or carboxylic anhydrides, often in the presence of a base like pyridine or triethylamine. This reaction is a versatile method for introducing a wide range of functional groups.

Ether synthesis can be accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method allows for the attachment of various alkyl or aryl chains to the ethan-1-ol oxygen.

Table 2: Derivatization of the Ethan-1-ol Moiety

Derivative Reagents General Product Structure
Ester R-COCl, Pyridine 2-(1H-1,2,3-triazol-4-yl)ethyl acetate
Ether 1. NaH 2. R-Br 4-(2-alkoxyethyl)-1H-1,2,3-triazole
Carbonate ClCOOR', Pyridine 2-(1H-1,2,3-triazol-4-yl)ethyl carbonate
Sulfonate Ester TsCl, Pyridine 2-(1H-1,2,3-triazol-4-yl)ethyl tosylate

Nucleophilic Substitution Reactions at the Hydroxyethyl Chain

To make the hydroxyethyl chain susceptible to nucleophilic attack, the hydroxyl group must first be converted into a good leaving group. This is commonly achieved by reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, to form the corresponding sulfonate esters (tosylates or mesylates). These activated intermediates can then undergo SN2 reactions with a variety of nucleophiles. For example, reaction with sodium azide (B81097) would yield 4-(2-azidoethyl)-1H-1,2,3-triazole, and reaction with sodium cyanide would produce 3-(1H-1,2,3-triazol-4-yl)propanenitrile. This two-step sequence is a powerful strategy for introducing nitrogen, carbon, and other functionalities at the terminus of the side chain.

Functionalization of the 1H-1,2,3-Triazole Ring System

The 1,2,3-triazole ring is an aromatic, electron-rich heterocycle. acs.orgmdpi.com Its stability towards many reagents, including oxidizing agents and conditions for hydrolysis, is a key feature. guidechem.comehu.es However, the ring system can be strategically functionalized.

Electrophilic and Nucleophilic Aromatic Substitution on the Triazole Ring

The 1,2,3-triazole ring is generally resistant to electrophilic aromatic substitution on its carbon atoms due to the electron-withdrawing nature of the nitrogen atoms. bhu.ac.in However, electrophilic substitution, such as alkylation or acylation, readily occurs on the ring nitrogen atoms. bhu.ac.innih.gov In the case of this compound, alkylation can lead to a mixture of N1 and N2 substituted isomers.

Direct nucleophilic substitution on the CH bonds of the triazole ring is generally not feasible. Such reactions typically require the presence of a leaving group, such as a halogen, at the C4 or C5 position. For instance, a 4-halo-1,2,3-triazole can undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles, although this requires prior synthesis of the halogenated precursor. researchgate.netbeilstein-journals.org

Metalation and Cross-Coupling Strategies for Peripheral Diversification

Modern synthetic methods have enabled efficient functionalization of the C5 position of 1,4-disubstituted 1,2,3-triazoles.

Metalation: The C5-proton of the 1,2,3-triazole ring can be abstracted by a strong base, such as n-butyllithium, in a process called metalation. guidechem.comresearchgate.net This generates a highly reactive organolithium intermediate. This intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides) to install a new substituent at the C5 position. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for diversifying the triazole core. Direct C-H arylation at the C5 position can be achieved by reacting the triazole with aryl halides in the presence of a palladium catalyst. nih.govbohrium.comrsc.org This method avoids the pre-functionalization step required for traditional cross-coupling. If a halo-substituted triazole is used, Suzuki-Miyaura cross-coupling with boronic acids can be employed to form C-C bonds. rsc.org Similarly, Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling halo-triazoles with amines. mdpi.comnih.gov These strategies provide reliable and versatile routes to 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov

Table 3: Functionalization of the 1,2,3-Triazole Ring

Reaction Type Method Reagents/Catalyst Position of Functionalization Product Type
N-Alkylation Electrophilic Substitution R-X, Base N1 / N2 N-substituted triazoles
C-H Functionalization Metalation/Electrophilic Quench 1. n-BuLi 2. E⁺ C5 5-substituted triazole
C-H Functionalization Direct Arylation Ar-X, Pd catalyst C5 5-Aryl-4-(2-hydroxyethyl)triazole
Cross-Coupling (from 5-halo precursor) Suzuki-Miyaura Ar-B(OH)₂, Pd catalyst C5 5-Aryl-4-(2-hydroxyethyl)triazole
Cross-Coupling (from 5-halo precursor) Buchwald-Hartwig R₂NH, Pd catalyst C5 5-Amino-4-(2-hydroxyethyl)triazole

Regioselective and Stereoselective Synthetic Exploitation of the Compound's Reactivity

The utility of this compound in synthesis is greatly enhanced by the ability to control the regiochemistry and stereochemistry of its reactions.

Regioselectivity

Control of regioselectivity is crucial from the very synthesis of the triazole ring. The this compound structure is a 1,4-disubstituted triazole. Its formation is most efficiently achieved via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction that almost exclusively yields the 1,4-isomer. acs.org This is in contrast to the Ruthenium-catalyzed reaction (RuAAC), which selectively produces the 1,5-isomer. beilstein-journals.orgacs.org

Once the 1,4-disubstituted triazole is formed, subsequent functionalization can also be directed with high regioselectivity. The triazole ring possesses two potentially reactive nitrogen atoms (N1 and N2, as N3 is sterically hindered). The Michael reaction of NH-1,2,3-triazole with α,β-unsaturated ketones can be controlled to selectively yield either N1- or N2-substituted products based on reaction conditions. nih.govnih.gov Similarly, acid-catalyzed N-alkylation of NH-1,2,3-triazoles with alcohols shows high N2-selectivity, governed by the electronic and steric properties of the substituents. bohrium.com

Furthermore, functional groups on the triazole ring can be manipulated with high regiocontrol. A study on the reduction of 1-substituted 1,2,3-triazole 4,5-diesters with sodium borohydride (B1222165) found that the ester group at the C5 position was reduced preferentially over the C4 ester. mdpi.com Notably, the presence of a β-hydroxyl group on the N1-substituent, a feature structurally similar to the title compound, was found to enhance the rate of this regioselective reduction. mdpi.com This effect was attributed to the lower electron density at the C5 position, which could be further influenced by intramolecular hydrogen bonding. mdpi.com

Table 2: Examples of Regioselective Reactions in Triazole Synthesis and Functionalization

ReactionSubstrate(s)Conditions/CatalystRegioselective OutcomeReference
Azide-Alkyne CycloadditionAzide + Terminal AlkyneCu(I)Exclusive formation of 1,4-disubstituted triazole acs.org
Azide-Alkyne CycloadditionAzide + Terminal AlkyneRu(II)Selective formation of 1,5-disubstituted triazole acs.org
Michael AdditionNH-1,2,3-triazole + EnoneNeat, heatSelective N1-alkylation nih.govnih.gov
Michael AdditionNH-1,2,3-triazole + EnoneAprotic solvent, baseSelective N2-alkylation nih.govnih.gov
Ester Reduction1-Substituted 1,2,3-triazole-4,5-diesterNaBH₄Preferential reduction of C5-ester over C4-ester mdpi.com

Stereoselectivity

The ethan-1-ol side chain of the title compound contains a chiral center, opening avenues for stereoselective synthesis. Enantiomerically pure versions of the compound and its derivatives can be prepared, which is of particular interest for applications in medicinal chemistry where stereochemistry often dictates biological activity.

The synthesis of chiral 1,2,3-triazoles bearing a hydroxyl group can be achieved through various methods. One approach is the kinetic resolution of racemic α-ethynyl alcohols before the cycloaddition step, which can provide chiral triazole-containing tertiary alcohols with high enantiomeric excess. acs.org Another strategy involves the catalytic asymmetric synthesis of enantioenriched azido (B1232118) alcohols, which are then used in the CuAAC reaction to afford the final chiral R- and S-enantiomers of triazole-containing products. organic-chemistry.org The synthesis of enantiomerically pure 1,4,5-trisubstituted 1,2,3-triazoles has also been demonstrated to proceed with retention of configuration when starting from chiral amino esters. beilstein-journals.org These examples highlight that the stereocenter on the side chain of this compound can be established and maintained through carefully chosen synthetic routes.

Applications in Advanced Materials Science and Supramolecular Chemistry

Role of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol in Polymer Synthesis and Modification

The presence of both a reactive hydroxyl group and a stable triazole ring makes this compound a promising candidate for polymer synthesis and modification. researchgate.net

While specific examples of the direct polymerization of this compound are not yet widely reported, its structure suggests its potential as a monomer for creating new polymeric architectures. The hydroxyl group can be utilized in step-growth polymerization reactions, such as polyesterification or polyurethanization, to incorporate the triazole unit into the polymer backbone. The resulting polymers would benefit from the inherent properties of the triazole ring, including thermal stability and polarity.

The synthesis of poly(1,2,3-triazolium)s, a class of polymer electrolytes, often involves the use of triazole-functionalized monomers. rsc.org Although not directly using this compound, the methodologies employed could be adapted. For instance, the hydroxyl group could be modified to introduce a polymerizable group, such as an acrylate (B77674) or vinyl ether, thereby creating a versatile monomer for chain-growth polymerization.

Polymerization StrategyPotential Polymer TypeKey Feature of Monomer
Step-growth polymerizationPolyesters, PolyurethanesReactive hydroxyl group
Chain-growth polymerizationPolyacrylates, Polyvinyl ethersHydroxyl group modified with a polymerizable unit

The 1,2,3-triazole ring is a hallmark of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click" chemistry. researchgate.net This highly efficient and specific reaction allows for the covalent attachment of the triazole unit, and thereby the hydroxyl functionality of this compound, onto polymer backbones containing either azide (B81097) or alkyne groups. This post-polymerization modification strategy is a powerful tool for introducing new properties to existing polymers. For example, the hydroxyl groups can enhance hydrophilicity or serve as attachment points for other functional molecules.

A common approach involves the RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of a monomer containing a protected functional group, which is later converted to an azide or alkyne for subsequent click reaction with a molecule like this compound. rsc.org This method allows for the synthesis of well-defined polymers with controlled molecular weight and architecture.

Supramolecular Assembly and Host-Guest Chemistry Involving the this compound Ligand

The triazole ring in this compound is an excellent ligand for coordinating with metal ions and can also participate in non-covalent interactions, making it a valuable component in supramolecular chemistry. rsc.org

The nitrogen atoms of the 1,2,3-triazole ring can act as effective donors for a wide range of metal ions. This property is exploited in the design of ligands for the construction of metal-organic frameworks (MOFs) and other coordination complexes. rsc.org The hydroxyl group of this compound can be used to tune the solubility and electronic properties of the resulting metal complexes or to provide an additional coordination site. While direct use of this compound in this context is not extensively documented, the principles are well-established with similar triazole-containing ligands. acs.orgrsc.org

Metal IonPotential Application of ComplexRole of this compound
Copper(I)Catalysis, Luminescent materialsLigand providing N-donor atoms
Lanthanides (e.g., EuIII)Luminescent probes, BioimagingLigand for constructing luminescent organic polyhedra. rsc.org
Cadmium(II)Sensing, Gas storageBuilding block for Metal-Organic Frameworks (MOFs). rsc.org

The self-assembly of molecules into well-ordered supramolecular structures is driven by a combination of non-covalent interactions. The this compound molecule possesses both a hydrogen-bond-donating hydroxyl group and a triazole ring capable of hydrogen bonding and π-π stacking. These interactions are crucial in the formation of supramolecular gels and other self-assembled materials. rsc.orgnih.govmdpi.comnsf.govresearchgate.net

The interplay of these forces can lead to the formation of extended networks, resulting in materials with interesting properties such as stimuli-responsiveness and the ability to encapsulate guest molecules. rsc.orgnih.gov The study of these interactions in structures containing this compound could provide insights into the design of new functional materials.

Optoelectronic and Electronic Materials Applications

Triazole derivatives have shown significant promise in the field of optoelectronics due to their electronic properties. mdpi.com The high nitrogen content of the triazole ring often imparts a high dipole moment and good electron-transporting capabilities. researchgate.net

While specific research on the optoelectronic applications of this compound is limited, the broader class of triazole-based materials exhibits interesting luminescent properties. acs.orgrsc.orgmdpi.combohrium.com These materials are being investigated for use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. The incorporation of this compound into polymers or coordination complexes could lead to new materials with tunable photophysical properties. The hydroxyl group provides a convenient handle for chemical modification to fine-tune the emission color and quantum yield of such materials.

Exploration of Liquid Crystalline Properties

The incorporation of heterocyclic rings into molecular structures is a well-established strategy for creating liquid crystalline materials with unique properties. cnrs.fr The 1,2,3-triazole ring, in particular, has been investigated as a core unit in liquid crystals due to its ability to introduce significant dipole moments and influence molecular shape, which are critical factors for the formation of mesophases. tandfonline.compublish.csiro.au Although this compound itself is not a mesogen, its structure provides a versatile scaffold for the synthesis of more complex, calamitic (rod-shaped) molecules that can exhibit liquid crystalline behavior.

The synthesis of such materials often involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient connection of different molecular fragments to the triazole core. tandfonline.comworldscientific.com This synthetic versatility enables the systematic modification of the molecular structure to fine-tune the liquid crystalline properties. For example, the replacement of a central benzene (B151609) ring with a flexible cyclohexane (B81311) ring in some 1,2,3-triazole-containing benzoates was found to lower the melting point and broaden the mesomorphic domain for derivatives with medium-length alkyl chains. tandfonline.com

The table below summarizes the liquid crystalline properties of some reported 1,2,3-triazole derivatives, illustrating the influence of molecular structure on mesophase behavior.

Compound TypeSubstituents & Core StructureObserved MesophasesReference
1,4-Disubstituted cnrs.frtandfonline.comtandfonline.com-triazoleLinked to conjugated segmentsSmectic A cnrs.fr
Calamitic 1,2,3-triazole derivatives1-azido-4-decyloxybenzene with terminal acetylenesSmectic C tandfonline.com
4,5-Disubstituted 2H- cnrs.frtandfonline.comtandfonline.com-triazoleTwo 4-n-alkyloxyphenyl substituentsSmectic and Nematic publish.csiro.au
Benzoates with 1,2,3-triazoleBenzene central core with terminal alkyl chains (12-14 carbons)Liquid Crystalline tandfonline.com

These findings suggest that this compound, with its reactive hydroxyl group, could be readily functionalized to produce a variety of ester or ether-linked derivatives with potential liquid crystalline properties. The inherent polarity of the triazole ring and the possibility of hydrogen bonding from the N-H group could lead to novel supramolecular liquid crystalline architectures.

Assessment of Optical Waveguide Characteristics

Organic molecules capable of self-assembly into well-defined micro- or nanostructures are of great interest for the development of photonic devices, such as optical waveguides. mdpi.com These structures can confine and guide light, acting as the molecular-scale equivalent of wires in electronic circuits. mdpi.com While research on this compound for this specific application is not available, studies on other triazole derivatives have shown their potential to form supramolecular structures that act as active optical waveguides. researchgate.netrsc.org

For instance, ribbon-like supramolecular structures formed by the organized aggregation of 4-aryl-4H-1,2,4-triazoles have been demonstrated to propagate photoluminescence. rsc.org Similarly, the self-assembly of T-shaped 2H-benzo[d] cnrs.frtandfonline.comtandfonline.comtriazole derivatives into crystalline, needle-like structures has been shown to result in aggregates with optical waveguide properties. rsc.org The waveguiding behavior in these materials is highly dependent on the supramolecular arrangement, which is influenced by factors such as hydrogen bonding and π-π stacking interactions. researchgate.net

The ability to tune the luminescent properties of these organic waveguides through chemical functionalization is a key advantage. researchgate.net For example, in a series of Donor-Acceptor-Donor (D-A-D) benzotriazole (B28993) derivatives, the color of the emitted light could be adjusted across a broad spectral range by varying the donor group attached to the benzotriazole core. researchgate.net Iron(II)-triazole molecular complexes have also been incorporated into polymer-based optical waveguides for temperature sensing applications, where a spin-crossover transition leads to a change in the material's color and optical properties. uni-hannover.demdpi.com

The table below presents findings on the optical waveguide characteristics of some triazole-based materials.

Triazole Derivative TypeSupramolecular StructureWaveguide PropertiesReference
4-Aryl-4H-1,2,4-triazolesRibbon-like aggregatesPropagation of photoluminescence rsc.org
2H-Benzo[d] cnrs.frtandfonline.comtandfonline.comtriazolesNeedle-like crystalline aggregatesActive optical waveguiding rsc.org
D-A-D BenzotriazolesSingle-crystal structuresTunable luminescence (500-700 nm) researchgate.net
Iron(II)-amino-triazole complexesIncorporated in polymer coreTemperature-dependent optical switching uni-hannover.demdpi.com

Given the propensity of triazoles to participate in self-assembly through hydrogen bonding and other non-covalent interactions, it is plausible that derivatives of this compound could be designed to form ordered aggregates with light-guiding capabilities. The hydroxyl group and the N-H proton of the triazole ring offer sites for directing the supramolecular assembly.

Potential in Electron-Transport and Hole-Blocking Materials

In the field of organic electronics, particularly in organic light-emitting diodes (OLEDs), materials that can efficiently transport electrons and block holes are crucial for achieving high device performance and stability. acs.org π-Electron deficient heterocyclic compounds, such as triazoles, are well-suited for these roles due to their electronic properties. acs.org The 1,2,3-triazole moiety is known to have a good electron affinity, which is a desirable characteristic for an electron-transporting material. tandfonline.com

Derivatives of 1,2,4-triazole (B32235) have been extensively used as electron-transporting materials (ETMs) and hole-blocking materials (HBMs) in OLEDs. acs.orgaip.org For example, 3-(4-biphenylyl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole (TAZ) is a well-known hole-blocking material. aip.org More recently, bipyridyl-substituted triazole derivatives have been developed as efficient ETMs with good hole-blocking capabilities, demonstrating high electron mobilities. nii.ac.jp

Research into benzo cnrs.frtandfonline.comtandfonline.comtriazole derivatives has also yielded promising results. These materials exhibit high thermal stability and large electron affinities, leading to reduced operational voltages in OLEDs. rsc.org Computational studies have indicated that 1H-1,2,3-triazole has a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to 1,2,4-triazole, suggesting its potential for even better electron-transporting properties. rsc.org The electron-accepting character of the triazole ring can be further enhanced by functionalizing it with electron-withdrawing groups. acs.org

The table below summarizes the properties and performance of some triazole-based electron-transport and hole-blocking materials.

Triazole DerivativeApplicationKey PropertiesReference
Bipyridyl substituted triazoles (Bpy-TAZs)Electron-transporting and hole-blocking materialHigh electron mobility (>10⁻⁴ cm²/Vs), strong hole-blocking nii.ac.jp
Bipyridyl-substituted benzo cnrs.frtandfonline.comtandfonline.comtriazoles (BpyBTAZs)Electron-transporting materialHigh thermal stability (T_d > 410 °C), large electron affinity (3.3 eV) rsc.org
3-(4-Biphenyl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole (TAZ)Hole-blocking layerHigh ionization potential (6.6 eV), high triplet energy (~2.6 eV) aip.org
4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole derivativesBlue emittersTunable electron affinity based on substituents acs.org

The electronic properties of the 1,2,3-triazole ring within this compound suggest that it could serve as a foundational unit for the development of new ETMs and HBMs. By appropriate chemical modification, for instance, by introducing aromatic or other electron-withdrawing groups, it should be possible to tune the LUMO and Highest Occupied Molecular Orbital (HOMO) energy levels to meet the requirements for efficient charge injection, transport, and blocking in OLEDs.

Computational and Theoretical Studies of 2 1h 1,2,3 Triazol 4 Yl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol, these methods could provide a deep understanding of its chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Properties and Transition States

Density Functional Theory (DFT) would be a primary method to investigate the ground state properties of this compound. These calculations could determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles. Furthermore, DFT is a powerful tool for mapping reaction pathways and identifying the structures and energies of transition states, which is crucial for understanding reaction mechanisms involving this compound.

A hypothetical table of optimized geometric parameters for the ground state of this compound, as would be determined by DFT calculations, is presented below.

Table 1: Hypothetical Optimized Geometric Parameters of this compound

Parameter Atom 1 Atom 2 Atom 3 Value (Exemplary)
Bond Length C4 (triazole) C (ethyl) - 1.50 Å
Bond Length C (ethyl) C (ethyl) - 1.54 Å
Bond Length C (ethyl) O - 1.43 Å
Bond Angle N1 (triazole) C5 (triazole) C4 (triazole) 108.0°

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) Maps

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the surface of this compound. Regions of negative potential (typically colored red) would indicate electron-rich areas prone to electrophilic attack, such as the nitrogen atoms of the triazole ring and the oxygen of the hydroxyl group. Regions of positive potential (blue) would highlight electron-poor areas susceptible to nucleophilic attack.

Molecular Dynamics Simulations to Elucidate Conformational Preferences and Dynamic Behavior

Molecular Dynamics (MD) simulations could be employed to study the conformational landscape and dynamic behavior of this compound in various environments, such as in a vacuum or in different solvents. These simulations would reveal the most stable conformations of the molecule and the energy barriers between them. Understanding the flexibility of the ethan-1-ol side chain and its orientation relative to the triazole ring is crucial for predicting how the molecule might interact with biological targets or other chemical species.

Prediction of Spectroscopic Parameters (e.g., NMR, IR) and Validation with Experimental Data

Computational methods can predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For this compound, theoretical calculations could predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values, when compared to experimentally obtained NMR spectra, can confirm the molecular structure.

Similarly, the vibrational frequencies from theoretical Infrared (IR) spectroscopy calculations can be correlated with the peaks in an experimental IR spectrum. This would help in assigning the vibrational modes to specific functional groups within the molecule, such as the O-H stretch of the alcohol, the C-H stretches of the ethyl group, and the characteristic vibrations of the triazole ring.

A hypothetical comparison of predicted and experimental spectroscopic data is shown below.

Table 2: Hypothetical Spectroscopic Data for this compound

Spectrum Parameter Predicted Value (Exemplary) Experimental Value (Exemplary)
¹H NMR Chemical Shift (δ) of CH (triazole) 7.80 ppm 7.75 ppm
¹³C NMR Chemical Shift (δ) of C4 (triazole) 145.0 ppm 144.5 ppm

Future Perspectives and Emerging Research Directions for 2 1h 1,2,3 Triazol 4 Yl Ethan 1 Ol

Development of Next-Generation Sustainable Synthetic Strategies

The synthesis of 1,2,3-triazole derivatives has been significantly advanced by the advent of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. acs.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and is a common method for synthesizing 1,4-disubstituted 1,2,3-triazoles. rhhz.net Future research will likely focus on refining these synthetic routes to be even more sustainable.

Key areas of development include:

Metal-Free Synthesis: While copper catalysis is efficient, the development of metal-free synthetic pathways is a significant goal to avoid potential metal contamination in the final products, which is particularly crucial for pharmaceutical and biological applications. rsc.org Research into organocatalyzed or thermal cycloadditions that maintain the high regioselectivity of the CuAAC reaction is an active area of investigation.

Continuous-Flow Chemistry: Shifting from traditional batch processing to continuous-flow synthesis offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. rsc.org For the synthesis of triazole derivatives, flow chemistry can enable the safe handling of potentially energetic intermediates and can lead to higher yields in shorter reaction times compared to batch methods. rsc.org

Exploration of Advanced Functional Materials Based on the Triazolyl Alcohol Scaffold

The unique properties of the 1,2,3-triazole ring, including its high polarity, rigidity, and ability to form hydrogen bonds and coordinate with metal ions, make it an excellent component for the construction of advanced functional materials. acs.org The hydroxyl group of 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol provides a convenient handle for polymerization or for grafting the triazole moiety onto other structures.

Emerging research in this area includes:

Polymer Chemistry: Triazole-containing polymers are being explored for a variety of applications. The triazole unit can enhance the thermal stability, mechanical properties, and ion-conducting capabilities of polymers. These materials are being investigated for use in membranes, hydrogels, and as coatings. researchgate.net

Biocompatible Materials: The triazole linker is considered biocompatible and is increasingly used to connect different types of bioactive molecules, including peptides, carbohydrates, and nucleic acids. acs.org This has significant implications for the development of new biomaterials for applications such as drug delivery, tissue engineering, and biosensing. researchgate.net The ability to create complex, well-defined architectures using the triazole scaffold is a key advantage in this field.

Supramolecular Chemistry: The triazole ring can participate in a variety of non-covalent interactions, making it a valuable building block for supramolecular chemistry. acs.org This allows for the self-assembly of complex, ordered structures with novel electronic, optical, or recognition properties.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by enabling the rapid screening of virtual compound libraries and the prediction of molecular properties. For a versatile scaffold like this compound, these computational tools can significantly accelerate the discovery of new derivatives with desired functionalities.

Future directions in this synergistic field include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of novel triazole derivatives. d-nb.infonih.gov This can help to prioritize which compounds to synthesize and test, saving time and resources. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can establish mathematical relationships between the chemical structure of triazole derivatives and their biological activity. d-nb.info

De Novo Drug Design: AI can be used to design entirely new molecules based on a set of desired properties. By providing the AI with the triazole scaffold as a starting point, it can generate novel derivatives that are optimized for a specific biological target or material application.

Reaction Prediction and Optimization: ML models can also be used to predict the outcomes of chemical reactions and to optimize reaction conditions. This can aid in the development of more efficient and sustainable synthetic routes for this compound and its derivatives.

Synergistic Approaches between Experimental Synthesis and Advanced Computational Modeling

The most powerful approach to chemical discovery in the future will be the tight integration of experimental synthesis and computational modeling. This synergistic relationship allows for a continuous feedback loop where computational predictions guide experimental work, and experimental results are used to refine and improve the computational models.

Key aspects of this synergy include:

Mechanism Elucidation: Computational methods, such as Density Functional Theory (DFT), can be used to study reaction mechanisms at the molecular level. nih.gov This can provide valuable insights into how to control the selectivity and efficiency of reactions used to synthesize triazole derivatives. nih.gov

Virtual Screening and Docking: Molecular docking simulations can predict how a molecule will bind to a biological target, such as an enzyme or receptor. rhhz.netd-nb.info This can be used to screen large virtual libraries of triazole derivatives to identify those with the highest potential for a desired biological activity. d-nb.info The most promising candidates can then be synthesized and tested experimentally.

Rational Design of Functional Materials: Computational modeling can be used to predict the bulk properties of materials based on their molecular structure. This allows for the rational design of new triazole-based polymers and other functional materials with tailored properties for specific applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1H-1,2,3-triazol-4-yl)ethan-1-ol, and how can reaction efficiency be optimized?

  • Methodological Answer : A typical approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by hydroxyl group introduction or functionalization. For example, iron(II) phthalocyanine (FePC) catalysts have been used to synthesize secondary alcohols from alkynes under aerobic conditions, achieving high regioselectivity (Markovnikov addition) . Optimization includes adjusting catalyst loading (e.g., 0.25 mol% FePC), solvent choice (ethanol), and reaction time (6–24 hours). Yields can exceed 65% with proper purification (flash chromatography) .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : Peaks for the triazole proton (~δ 7.5–8.5 ppm), hydroxyl proton (broad signal at δ 1.5–5 ppm, depending on exchange), and ethanol backbone (quartet for -CH2OH, δ 3.5–4.5 ppm) .
  • IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and triazole C=N/C-N stretches (~1500–1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to confirm the structure .

Q. What solvents and storage conditions are recommended for this compound?

  • Methodological Answer : The compound dissolves well in polar solvents (e.g., DMSO, DMF, ethanol) and water. For long-term stability, store at -20°C in anhydrous conditions to prevent hydrolysis or oxidation. Avoid acidic/basic environments, as the hydroxyl group may react to form esters or ethers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR chemical shifts) for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, pH, or impurities. To standardize

  • Use deuterated solvents (e.g., CDCl₃, DMSO-d6) and report solvent-specific shifts.
  • Compare with literature using identical conditions (e.g., 400 MHz NMR in CDCl₃) .
  • Perform 2D NMR (COSY, HSQC) to assign ambiguous signals .

Q. What strategies improve regioselectivity in triazole ring formation during synthesis?

  • Methodological Answer :

  • Catalyst Choice : Copper(I) catalysts favor 1,4-regioisomers, while ruthenium catalysts yield 1,5-products. Iron(II) phthalocyanine enables Markovnikov-selective alcohol formation from alkynes .
  • Substrate Design : Electron-withdrawing groups on alkynes/azides direct cycloaddition regiochemistry.
  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust conditions dynamically .

Q. How does the hydroxyl group in this compound influence its biological activity?

  • Methodological Answer : The hydroxyl group enhances solubility and hydrogen-bonding capacity, critical for interactions with biological targets. For example, β-hydroxy triazole derivatives exhibit antitubercular activity by binding to mycobacterial enzymes. Structure-activity relationship (SAR) studies suggest that etherification or esterification of the hydroxyl group modulates potency and selectivity .

Research Design Considerations

  • Limitations : Small-scale syntheses may not reflect industrial feasibility. Sample degradation during prolonged storage (e.g., organic decomposition in wastewater studies) suggests using continuous cooling for stability .
  • Comparative Studies : Evaluate catalytic systems (Cu vs. Fe) for cost, selectivity, and environmental impact.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.